molecular formula C20H20N2O5S B7710610 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B7710610
M. Wt: 400.4 g/mol
InChI Key: FKHMCFZGZPSSOR-UHFFFAOYSA-N
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Description

3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-26-18-10-9-16(20(23)21-14-17-8-5-11-27-17)12-19(18)28(24,25)22-13-15-6-3-2-4-7-15/h2-12,22H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHMCFZGZPSSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzylsulfamoyl group is introduced through a sulfonation reaction, while the furan-2-ylmethyl group is added via a nucleophilic substitution reaction. The methoxy group is usually introduced through a methylation reaction using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanic acids, while reduction of the benzamide core can yield primary amines .

Scientific Research Applications

3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in electron transfer reactions, while the methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility, while the benzylsulfamoyl group provides potential biological activity.

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